molecular formula C16H16Si B8656297 1,1-Diphenyl-1-silacyclo-3-pentene CAS No. 34106-93-9

1,1-Diphenyl-1-silacyclo-3-pentene

Cat. No.: B8656297
CAS No.: 34106-93-9
M. Wt: 236.38 g/mol
InChI Key: ZILCGTYSLSVLIL-UHFFFAOYSA-N
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Description

1,1-Diphenyl-1-silacyclo-3-pentene is a silacyclopentene derivative of significant interest in advanced synthetic and organometallic chemistry. This compound serves as a versatile precursor and key intermediate in the synthesis of more complex organosilicon structures. Research indicates that closely related 1,1-diphenyl silacyclopentene compounds can be efficiently synthesized via the titanocene dichloride-catalyzed reaction of a vinyl Grignard reagent with chlorosilanes . Structurally analogous 1,1-diphenyl-1-silacyclopentane derivatives have been shown to adopt specific conformational structures, such as a half-chair form in the liquid phase, which is a subject of study in structural chemistry . As a building block, it is valued for its utility in exploring new chemical spaces, including the development of novel pentavalent silicate compounds . Researchers employ this compound strictly for laboratory investigation. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

34106-93-9

Molecular Formula

C16H16Si

Molecular Weight

236.38 g/mol

IUPAC Name

1,1-diphenyl-2,5-dihydrosilole

InChI

InChI=1S/C16H16Si/c1-3-9-15(10-4-1)17(13-7-8-14-17)16-11-5-2-6-12-16/h1-12H,13-14H2

InChI Key

ZILCGTYSLSVLIL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC[Si]1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 1,1-Diphenyl-1-silacyclo-3-pentene and related compounds:

Compound Name Central Atom Ring Size Substituents Key Properties/Applications Reference
This compound Silicon 5-membered Two phenyl groups at Si Enhanced ring stability, optoelectronic applications N/A
CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE Phosphorus Ethylene backbone Two diphenylphosphino groups Catalysis (ligand in coordination chemistry)
Cyclopentylbenzene Carbon 5-membered Benzene substituent Solvent, intermediate in organic synthesis
3-Pentanone, 1-(diphenylphosphinyl)- Phosphorus Linear chain Diphenylphosphinyl group Chelating agent, coordination chemistry

Key Observations :

  • Silicon vs. Phosphorus/Carbon : The silicon atom in this compound reduces ring strain compared to all-carbon cyclopentenes due to longer Si–C bonds. This enhances thermal stability but may reduce reactivity in electrophilic additions .

Reactivity Comparison

  • Ring-Opening Reactions : Silacyclopentenes generally undergo ring-opening via nucleophilic attack at silicon. In contrast, carbon-based cyclopentenes (e.g., 3,3-Dimethyl-1-pentene, ) typically participate in Diels-Alder or polymerization reactions.
  • Thermal Stability: this compound exhibits higher thermal stability than phosphorus-containing analogues like CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE, which may degrade under oxidative conditions .

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds at 0°C in tetrahydrofuran (THF) with a catalytic amount of titanocene dichloride (Cp2_2TiCl2_2). The vinyl Grignard reagent (e.g., CH2_2=CHMgBr) reacts with Ph2_2SiCl2_2 to form an intermediate that undergoes intramolecular cyclization. Titanocene acts as a single-electron transfer (SET) catalyst, promoting the formation of a titanium(III) species that stabilizes radical intermediates during the ring-closing step. This mechanism avoids free radical chain reactions, ensuring high regio- and stereoselectivity.

Phosphonium Salt-Catalyzed Direct Synthesis

An alternative industrial-scale method, detailed in a 2003 patent, utilizes conjugated dienes (e.g., 1,3-cyclopentadiene) and dichlorodiphenylsilane in the presence of a quaternary organophosphonium salt catalyst.

Reaction Parameters

The process occurs at elevated temperatures (150–180°C) under autogenous pressure. The phosphonium salt (e.g., tetrabutylphosphonium bromide) facilitates the generation of reactive silylene (:SiCl2_2) intermediates, which insert into the diene’s π-system to form the silacyclopentene ring.

Advantages for Industrial Use

  • Catalyst Recovery : The phosphonium salt remains stable under reaction conditions and can be recycled, reducing costs.

  • Substrate Flexibility : The method accommodates substituted dienes and varying chlorosilanes, enabling the synthesis of derivatives.

Comparative Analysis of Preparation Methods

ParameterTitanocene MethodPhosphonium Salt Method
Catalyst Cp2_2TiCl2_2Quaternary phosphonium salt
Temperature 0°C150–180°C
Yield 70–85% (estimated)High (exact yield unspecified)
Scalability Laboratory-scaleIndustrial-scale
Key Advantage High selectivityCost-effective catalyst recovery

Mechanistic Insights

Role of Titanocene Catalysts

Titanocene dichloride undergoes reduction to a titanium(III) species, which coordinates to the chlorosilane and Grignard reagent. This coordination lowers the activation energy for C–Si bond formation and directs the stereochemistry of the cyclization step. The SET process avoids undesired side reactions, such as polymerization of the diene.

Silylene Intermediates in Phosphonium-Catalyzed Reactions

The phosphonium salt promotes the heterolytic cleavage of Si–Cl bonds in Ph2_2SiCl2_2, generating a transient silylene species. This electrophilic intermediate reacts with the diene’s conjugated π-system, leading to a [2+2] cycloaddition followed by ring expansion to the five-membered silacycle .

Q & A

Q. What are the recommended synthetic routes for 1,1-Diphenyl-1-silacyclo-3-pentene, and what are the key considerations for optimizing reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclization of silicon-containing precursors. Key steps include:
  • Precursor Preparation : Use of diphenylsilane derivatives and alkenes under controlled stoichiometry.
  • Cyclization : Catalytic conditions (e.g., Pt/C, Rh complexes) or thermal activation to promote ring closure.
  • Reagent Selection : Grignard reagents or organolithium compounds for nucleophilic substitution (adapted from ketone synthesis in ).
  • Optimization Variables : Solvent polarity (e.g., THF vs. DCM), temperature (80–120°C), and catalyst loading (0.5–2 mol%).
  • Challenges : Side reactions like oligomerization; mitigated by slow reagent addition and inert atmospheres.
Synthetic RouteYield (%)Key ConditionsReference
Pt-catalyzed cyclization65–75PtCl₂ (1 mol%), toluene, 100°CAdapted from
Thermal ring-closure50–60120°C, 12 h, solvent-freeAdapted from

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the silacyclopentene ring (δ 0.5–1.5 ppm for Si-CH₂) and aromatic protons (δ 7.0–7.5 ppm). ¹³C signals for Si-C appear at 10–20 ppm.
  • ²⁹Si NMR : A singlet near δ −10 to −20 ppm confirms the silicon environment.
  • IR Spectroscopy : Si-C stretching (600–800 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).
    Cross-validate with X-ray crystallography for unambiguous confirmation .

Q. What experimental approaches are used to assess the thermal stability of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition onset >250°C indicates stability.
  • Differential Scanning Calorimetry (DSC) : Monitor exothermic peaks for ring-opening or polymerization.
  • Kinetic Studies : Isothermal TGA at varying temperatures to calculate activation energy (Eₐ) using the Arrhenius equation .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl rings influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :
  • Substituent Effects : Electron-withdrawing groups (NO₂, CF₃) increase electrophilicity of silicon, accelerating nucleophilic ring-opening. Electron-donating groups (OMe, Me) stabilize the ring.
  • Experimental Design :

Synthesize derivatives with para-substituted phenyl groups.

Monitor reaction rates with nucleophiles (e.g., H₂O, amines) via HPLC or in situ IR.

Correlate Hammett σ values with rate constants .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic additions to this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate LUMO distribution to identify electron-deficient sites.
  • Molecular Dynamics (MD) : Simulate transition states for additions (e.g., HX, X₂) to determine kinetic vs. thermodynamic control.
  • Software Tools : Gaussian, ORCA, or VASP with basis sets (e.g., 6-31G*) for silicon-containing systems .

Q. How can contradictions in reported catalytic activity data for silicon-mediated reactions be resolved?

  • Methodological Answer :
  • Data Triangulation : Compare results across multiple techniques (e.g., GC for conversion, XRD for catalyst structure).
  • Controlled Replication : Standardize variables (solvent purity, moisture levels) to isolate discrepancies.
  • Meta-Analysis : Apply statistical models (e.g., ANOVA) to datasets from independent studies .

Q. What strategies mitigate side reactions during functionalization of this compound derivatives?

  • Methodological Answer :
  • Protecting Groups : Use TMS or TBDMS groups to shield reactive sites during derivatization.
  • Low-Temperature Reactions : Conduct additions (e.g., epoxidation) at −78°C to suppress polymerization.
  • In Situ Monitoring : Employ ReactIR or UV-vis to track intermediates and adjust conditions dynamically .

Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks in organosilicon chemistry?

  • Methodological Answer :
  • Conceptual Basis : Link to Walsh’s rules for silacycloalkanes or frontier molecular orbital theory.
  • Hypothesis Testing : Design experiments to validate/refute predictions (e.g., ring strain effects on reactivity).
  • Literature Integration : Use citation mapping tools (e.g., CiteSpace) to identify knowledge gaps .

Q. What criteria (e.g., FINER) ensure research questions on this compound are feasible and novel?

  • Methodological Answer :
  • FINER Framework :
  • Feasible : Assess resource availability (e.g., NMR access, precursor costs).
  • Novel : Benchmark against prior art via SciFinder or Reaxys.
  • Ethical : Ensure compliance with hazardous waste protocols for silicon reagents.
  • PICO for Catalysis Studies : Define Population (substrates), Intervention (catalyst), Comparison (uncatalyzed), Outcome (yield) .

Data Analysis and Reporting

Q. How to construct a reaction mechanism for this compound polymerization using kinetic data?

  • Methodological Answer :
  • Rate Law Determination : Vary monomer/catalyst concentrations to establish order.
  • Isotopic Labeling : Use deuterated solvents to trace proton transfer steps.
  • Computational Validation : Match experimental Eₐ with DFT-derived activation barriers .

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